6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride
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Overview
Description
6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride is a chemical compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of morpholino and p-tolyl groups in its structure imparts unique chemical and biological properties to this compound.
Mechanism of Action
Target of Action
Similar compounds, such as 1,3,5-triazines, have been known to exhibit antitumor properties, suggesting potential targets could be associated with cancer pathways .
Mode of Action
It is known that 1,3,5-triazines can interact with their targets via nucleophilic substitution of the c-cl bond by c-o, c-n, and c-s bonds .
Biochemical Pathways
Similar compounds, such as 1,3,5-triazines, have been known to exhibit antitumor properties, suggesting they may affect pathways related to cell proliferation and apoptosis .
Result of Action
Similar compounds, such as 1,3,5-triazines, have been known to exhibit antitumor properties, suggesting they may induce cell death in cancer cells .
Biochemical Analysis
Biochemical Properties
Triazines, the class of compounds it belongs to, are known for their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .
Temporal Effects in Laboratory Settings
There is currently no available data on the temporal effects of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride in laboratory settings .
Dosage Effects in Animal Models
The effects of varying dosages of this compound in animal models have not been reported in the literature .
Metabolic Pathways
The metabolic pathways involving this compound are not currently known .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are not currently known .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride typically involves the sequential nucleophilic substitution of cyanuric chloride The process begins with the reaction of cyanuric chloride with morpholine to introduce the morpholino groupThe final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of reactive sites on the triazine ring.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the triazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted triazines, while oxidation and reduction can result in different oxidation states of the compound.
Scientific Research Applications
6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antitumor and antimicrobial properties.
Agriculture: The compound is explored for its use as a herbicide due to its ability to inhibit specific enzymes in plants.
Materials Science: The compound is used in the development of polymer photostabilizers and other advanced materials.
Comparison with Similar Compounds
Similar Compounds
Hexamethylmelamine: Another 1,3,5-triazine derivative with antitumor properties.
2-amino-4-morpholino-1,3,5-triazine: Known for its clinical use in treating certain cancers.
Hydroxymethylpentamethylmelamine: A hydroxylated metabolite with significant biological activity.
Uniqueness
6-morpholino-N2,N4-di-p-tolyl-1,3,5-triazine-2,4-diamine hydrochloride is unique due to the presence of both morpholino and p-tolyl groups, which impart distinct chemical and biological properties.
Properties
IUPAC Name |
2-N,4-N-bis(4-methylphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O.ClH/c1-15-3-7-17(8-4-15)22-19-24-20(23-18-9-5-16(2)6-10-18)26-21(25-19)27-11-13-28-14-12-27;/h3-10H,11-14H2,1-2H3,(H2,22,23,24,25,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONXBKBCLACPDFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=C(C=C4)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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